Ruboxistaurin - 169939-94-0

Ruboxistaurin

Catalog Number: EVT-314990
CAS Number: 169939-94-0
Molecular Formula: C28H28N4O3
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ruboxistaurin [(9S)-9-[(dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione] is a synthetic, macrocyclic bisindolylmaleimide compound. [, ] It functions as a potent and selective inhibitor of protein kinase C (PKC) β isoforms. [, ] Ruboxistaurin has been widely used in scientific research to investigate the role of PKCβ in various cellular processes and disease models, particularly in the context of diabetic complications. [, , , , , , , , , , , , ]

Future Directions
  • Development of more potent and selective PKCβ inhibitors: Continued research to identify new PKCβ inhibitors with improved potency and selectivity could lead to more effective treatments for diseases involving PKCβ dysregulation. []

N-desmethyl ruboxistaurin (LY338522)

Compound Description: N-desmethyl ruboxistaurin is a key active metabolite of ruboxistaurin. It exhibits comparable potency to ruboxistaurin in inhibiting PKCβ. []

Relevance: This compound is a major metabolite of ruboxistaurin and retains similar biological activity. Both ruboxistaurin and N-desmethyl ruboxistaurin are bisindolylmaleimides and share a high degree of structural similarity, with the primary difference being the presence of an N-methyl group in ruboxistaurin that is absent in N-desmethyl ruboxistaurin. This structural similarity likely accounts for their similar potency as PKCβ inhibitors. [, ]

Enzastaurin

Compound Description: Enzastaurin is another selective inhibitor of PKCβ. Like ruboxistaurin, it has been studied for its ability to reduce AMPH-stimulated dopamine efflux and attenuate the behavioral effects of amphetamine. [, ]

Rifampicin

Compound Description: Rifampicin is a potent inducer of the cytochrome P450 enzyme CYP3A4, responsible for metabolizing various drugs, including ruboxistaurin. []

Relevance: Co-administration of rifampicin significantly reduces the concentration of ruboxistaurin and its active metabolite, N-desmethyl ruboxistaurin, in the body. [] This interaction necessitates careful consideration when prescribing ruboxistaurin to patients already taking rifampicin or other CYP3A4 inducers, as the effectiveness of ruboxistaurin may be compromised. []

6β-hydroxycortisol

Compound Description: 6β-hydroxycortisol is a metabolite of cortisol, primarily formed via the CYP3A4 enzyme pathway. The urinary 6β-hydroxycortisol: cortisol ratio serves as a marker for CYP3A4 enzyme activity. []

INST3399

Compound Description: INST3399 is a recently identified bisindolylmaleimide derivative that displays significantly higher potency in inhibiting PKCβ compared to ruboxistaurin. Notably, INST3399 demonstrates a distinct mechanism of PKCβ inhibition compared to ruboxistaurin, suggesting it might offer enhanced selectivity and effectiveness. Preliminary research suggests that INST3399, similar to ruboxistaurin, may have potential in preventing obesity and hepatic steatosis, further supporting PKCβ as a promising therapeutic target for obesity and metabolic disorders. []

Relevance: Both ruboxistaurin and INST3399 belong to the bisindolylmaleimide class and share structural similarities. [] The identification of INST3399 with improved potency and a distinct mechanism of action compared to ruboxistaurin highlights the potential for developing novel and more effective PKCβ inhibitors for treating metabolic conditions. []

Streptozotocin (STZ)

Compound Description: Streptozotocin is a chemical compound widely used to induce Type 1 diabetes in animal models by selectively destroying insulin-producing beta cells in the pancreas. [, ]

Relevance: Streptozotocin is not structurally related to ruboxistaurin, but it is frequently used in research to induce diabetic conditions in animal models. This allows researchers to investigate the efficacy of ruboxistaurin in ameliorating diabetic complications. For example, studies have used streptozotocin-induced diabetic rats to demonstrate the effectiveness of ruboxistaurin in normalizing elevated 15‐F2t‐isoprostane levels (a marker of oxidative stress) in the myocardium and plasma. [, ]

CGP41252

Compound Description: CGP41252 is a broad-spectrum inhibitor of classical PKC isoforms, including PKCα and PKCβ. It has been investigated in several cancer trials for its potential antitumor activity. []

Relevance: Unlike ruboxistaurin, which selectively targets PKCβ, CGP41252 displays broader inhibitory activity towards classical PKC isoforms. This difference in selectivity is crucial for understanding the specific roles of PKC isoforms in diabetic kidney disease and highlights the need for developing isoform-specific PKC inhibitors for targeted therapeutic interventions. []

Ro-32-0432 and Ro-31-8220

Compound Description: Ro-32-0432 and Ro-31-8220 are both inhibitors of conventional PKC isoforms, including PKCα, PKCβ, and PKCγ. [, , , , , , ]

Classification and Source

Ruboxistaurin is classified as a pharmacological agent, specifically within the category of protein kinase inhibitors. It was initially developed by Eli Lilly and Company and is often referred to by its developmental code name, LY317644. The compound has been studied extensively in clinical settings for its efficacy in managing diabetes-related complications, particularly due to its ability to modulate the signaling pathways involved in vascular complications associated with hyperglycemia .

Synthesis Analysis

The synthesis of ruboxistaurin involves several intricate steps, starting from readily available precursors. One notable synthetic route includes:

  1. Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate: This step involves protecting the hydroxyl groups to facilitate subsequent reactions.
  2. Deprotection: The protected intermediate is deprotected to yield 1-cyano L-2-deoxyribose.
  3. Oxidative Cleavage: This step transforms the intermediate into (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile.
  4. Formation of Methanesulfonic Acid Ester: The compound undergoes transformation into the methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxy-ethoxy)-propyl ester.
  5. Coupling Reaction: The final steps involve coupling with 1-substituted-3,4-bis(3-indolyl)maleimide to form ruboxistaurin .

The entire synthesis process is optimized for yield and efficiency, with specific parameters such as temperature and reaction time being carefully controlled.

Molecular Structure Analysis

Ruboxistaurin's molecular structure can be described by its formula C21H26N2O4C_{21}H_{26}N_2O_4, which features a bicyclic core that is essential for its biological activity. The compound contains multiple functional groups, including cyano and hydroxyl groups, which are pivotal for its interaction with protein kinase C beta.

Structural Features

  • Bicyclic Framework: The unique bicyclic structure allows for specific binding interactions with PKC beta.
  • Functional Groups: The presence of cyano and methanesulfonyl groups enhances solubility and bioavailability.

Crystallographic studies have confirmed the absolute configuration of ruboxistaurin, providing insights into its stereochemistry and potential interactions with biological targets .

Chemical Reactions Analysis

Ruboxistaurin participates in several key chemical reactions that are critical to its synthesis and mechanism of action:

  1. Hydrogenation Reactions: These are utilized to convert cyano groups into amine functionalities during the synthesis process.
  2. Coupling Reactions: Essential for forming the final product, these reactions often involve nucleophilic attack mechanisms that lead to the formation of stable bonds between indole derivatives and maleimide scaffolds .
  3. Deprotection Reactions: These reactions are crucial for activating functional groups that can participate in further transformations.

These reactions are characterized by specific conditions such as temperature control, choice of solvents, and reaction times to maximize yield and purity.

Mechanism of Action

Ruboxistaurin exerts its pharmacological effects primarily through selective inhibition of PKC beta. This inhibition is crucial because PKC beta plays a significant role in mediating the effects of hyperglycemia on vascular cells, leading to complications such as diabetic retinopathy.

Mechanistic Insights

  • Inhibition of Diacylglycerol Activation: By inhibiting PKC beta, ruboxistaurin prevents the activation pathways initiated by diacylglycerol, thereby reducing cellular stress responses linked to hyperglycemia.
  • Impact on Vascular Function: Clinical studies have demonstrated that ruboxistaurin can ameliorate diabetes-induced retinal hemodynamic abnormalities, indicating its potential in restoring normal vascular function .
Physical and Chemical Properties Analysis

Ruboxistaurin exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 370.45 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for formulation development and therapeutic applications.

Applications

Ruboxistaurin has been primarily investigated for its therapeutic potential in managing diabetic complications:

  1. Diabetic Retinopathy: Clinical trials have shown promising results in reducing the progression of diabetic retinopathy by improving retinal blood flow and circulation time .
  2. Diabetic Macular Edema: It has been evaluated for efficacy in treating diabetic macular edema, with studies suggesting it may delay progression to sight-threatening stages .
  3. Potential Beyond Diabetes: Research is ongoing into other potential applications related to neurodegenerative diseases and other vascular complications associated with metabolic disorders .

Properties

CAS Number

169939-94-0

Product Name

Ruboxistaurin

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1

InChI Key

ZCBUQCWBWNUWSU-SFHVURJKSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Synonyms

13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione
Arxxant
LY 333531
LY-333531
ruboxistaurin
ruboxistaurin mesilate hydrate

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.